molecular formula C13H13F3N4 B1387378 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline CAS No. 1095706-44-7

2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline

Cat. No.: B1387378
CAS No.: 1095706-44-7
M. Wt: 282.26 g/mol
InChI Key: MPLFXNXXDVCZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities . This compound has gained significant attention in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline typically involves the reaction of 3-(trifluoromethyl)quinoxaline with piperazine. One common method includes the use of bentonite clay and ethanol as solvents . The reaction is carried out in a round-bottom flask, and the mixture is concentrated and diluted with water to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives .

Scientific Research Applications

2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline has a wide range of scientific research applications:

Properties

IUPAC Name

2-piperazin-1-yl-3-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4/c14-13(15,16)11-12(20-7-5-17-6-8-20)19-10-4-2-1-3-9(10)18-11/h1-4,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLFXNXXDVCZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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